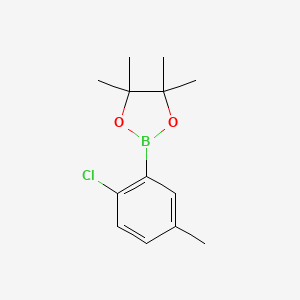
2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often referred to as CMPD, is a boron-containing organic compound that has a wide range of applications in organic synthesis. It is a versatile reagent that has been used in a variety of fields, including pharmaceuticals, biochemistry, and materials science. CMPD is also used as a catalyst in several industrial processes, such as the production of pharmaceuticals, agrochemicals, and polymers.
Aplicaciones Científicas De Investigación
CMPD has been used in a variety of scientific research applications, including the synthesis of novel compounds and the study of enzyme reactions. It has also been used in the synthesis of complex organic compounds, such as polymers and pharmaceuticals. Additionally, CMPD has been used in the study of enzyme reactions, as it can act as an inhibitor of certain enzymes. This can be used to study the mechanism of action of these enzymes, as well as their physiological and biochemical effects.
Mecanismo De Acción
Target of Action
Related compounds such as isophthalic acid, 2-chloro-5-methylphenyl isohexyl ester and 2-chloro-5-methylphenol have been identified, which might suggest similar targets
Biochemical Pathways
It’s worth noting that related compounds have been used in the synthesis of other chemicals , suggesting that this compound may also be involved in complex biochemical reactions.
Pharmacokinetics
A related compound, 2-chloro-5-methylphenyl isocyanate, has been described as having high gastrointestinal absorption and being bbb permeant , which might suggest similar properties for this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPD has several advantages when used in lab experiments. It is relatively inexpensive, and can be easily synthesized using readily available reagents. Additionally, it is a versatile reagent that can be used in a variety of fields, including pharmaceuticals, biochemistry, and materials science. However, CMPD is toxic and should be handled with caution. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of CMPD. One potential application is the use of CMPD as a bioactive molecule for drug delivery. Additionally, CMPD could be used in the synthesis of novel compounds, such as polymers and pharmaceuticals. Additionally, CMPD could be used to study the mechanism of action of certain enzymes, as well as their physiological and biochemical effects. Finally, CMPD could be used in the study of protein-protein interactions, as it has been shown to interact with certain proteins.
Métodos De Síntesis
The synthesis of CMPD has been extensively studied, and several methods have been developed for its synthesis. The most commonly used method is the reaction of 2-chloro-5-methylphenol with 1,3-dioxane in the presence of a boron-containing catalyst, such as a boronic acid. This reaction is typically carried out at elevated temperatures, and the resulting product is a mixture of CMPD and other boron-containing compounds.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONBUNTVWKJWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
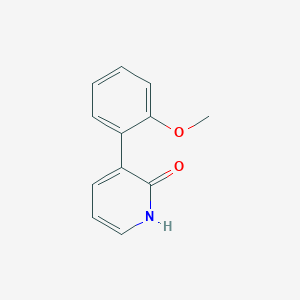


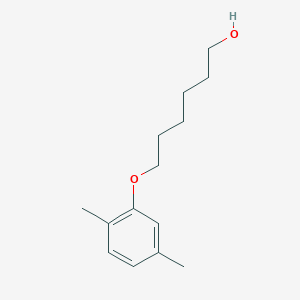
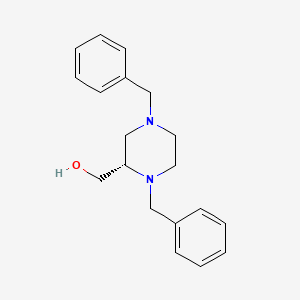

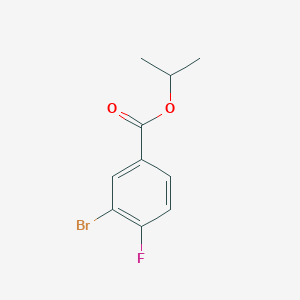

![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)
![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)

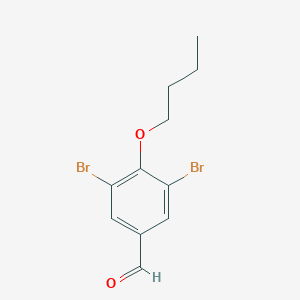

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)
